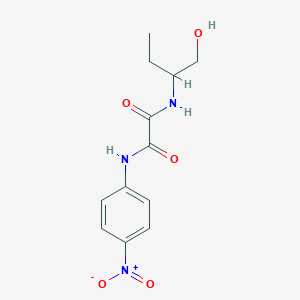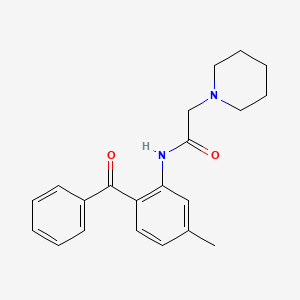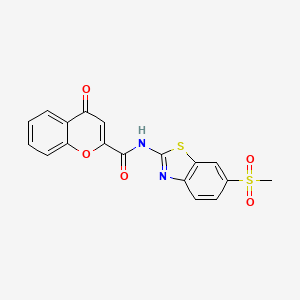![molecular formula C15H9ClN2O2S2 B2829170 5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 681159-91-1](/img/structure/B2829170.png)
5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide” is a molecule that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound is being investigated for clinical use in various conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Synthesis Analysis
The synthesis of thiazole derivatives like “5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide” can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
One study demonstrates the use of ultrasound irradiation for the rapid synthesis of a novel series of thiazole derivatives bearing a coumarin nucleus, including compounds with structures similar to the chemical . The synthesized compounds exhibited potent cytotoxic activities against human keratinocytes (HaCaT cells), highlighting their potential in cancer research and therapy (Gomha & Khalil, 2012).
Anticancer Activity
Another study focused on the synthesis and in vitro anticancer activity of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives. These compounds showed inhibitory activity against four cell lines, especially those products containing a thiazolidinone ring or thiosemicarbazide moiety in their structure, suggesting their promise as anticancer agents (Atta & Abdel‐Latif, 2021).
Antimicrobial Agents
Research on the development of new thiazolidinediones, starting from chromene carbaldehydes, explored their antimicrobial potential against various bacterial strains and Candida albicans. This study presented chemical synthesis and characterization of the antibacterial and antifungal potential of these derivatives, highlighting their significance in developing new antimicrobial agents (Nastasă et al., 2015).
Corrosion Inhibition
A study aimed at synthesizing thiazole-based polyamides containing a diarylidenecyclohexanone moiety for their potential use as corrosion inhibitors. These new polymers showed promising corrosion inhibitive properties on carbon steel in acidic environments, indicating their applicability in materials science and engineering (Aly & Hussein, 2014).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets such as enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are often a result of the compound’s interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Based on the known biological activities of thiazole derivatives, it can be inferred that the compound may have potential therapeutic effects .
Propriétés
IUPAC Name |
5-chloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S2/c16-12-6-5-10(21-12)14(19)18-15-17-13-8-3-1-2-4-9(8)20-7-11(13)22-15/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVAQSIYXMNRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/no-structure.png)


![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)

![N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2829098.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)
